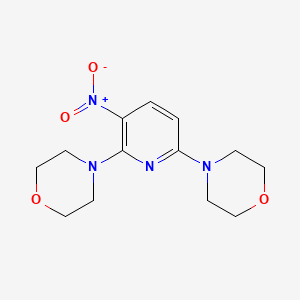

4-(6-吗啉-3-硝基-2-吡啶基)吗啉

描述

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a compound that is likely to share structural and chemical properties with bioactive compounds and intermediates used in the synthesis of various pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of related compounds, such as 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, involves palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This method is efficient and versatile, allowing for the functionalization of pyrimidines at specific positions. Similarly, the synthesis of 2-acylamino-5-amino-4-aryl-3-cyanothiophenes involves reactions with α-nitroketones or a three-component reaction involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide . These methods could potentially be adapted for the synthesis of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone, has been characterized using X-ray powder diffraction, confirming the space group and absence of impurities . This suggests that similar techniques could be used to determine the crystal structure of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, providing insights into its molecular conformation and stability.

Chemical Reactions Analysis

The biotransformation of compounds containing morpholine rings, such as the anticonvulsant 4-p-chlorophenylpyrrol-3-morpholino-2-carboxylic acid methyl ester, involves cytochrome P-450 mediated N- and O-dealkylation, oxidative and reductive processes, and conjugation reactions . These metabolic pathways could be relevant to the chemical reactivity and potential biotransformation of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, hydrogen-bonded sheet structures in 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines contribute to their electronic polarization and the construction of their crystal framework . The presence of morpholine and nitro groups in 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine suggests that it may also form specific hydrogen-bonded structures, affecting its solubility, melting point, and other physical properties.

Case Studies

While no direct case studies on 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine were provided, related research includes the synthesis of novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, which have shown a range of biological activities . Additionally, the discovery of a non-nitrogen containing morpholine isostere in inhibitors of the PI3K-AKT-mTOR pathway indicates the potential for morpholine derivatives in therapeutic applications . These studies highlight the importance of morpholine-containing compounds in drug development and their diverse biological activities.

科学研究应用

光反应研究

在 Miyazawa, Takabatake 和 Hasegawa (1995) 进行的一项研究中,研究了吡啶并[2,3-c]呋喃的 photoreaction。当在吗啉存在下辐照时,产生了 6-吗啉吡啶 2,3-二肟和 3-氨基-6-吗啉-2-硝基吡啶等化合物,展示了吗啉衍生物在特定条件下的反应性 (Miyazawa, Takabatake, & Hasegawa, 1995)。

合成应用

Sosnovskikh 和 Usachev 在 2001 年的一项研究中重点介绍了取代的 2-吗啉-2-三氟甲基色满-4-酮的合成。吗啉与硝基三氟甲基色满发生反应,形成在各种合成应用中都有用的化合物 (Sosnovskikh & Usachev, 2001)。

生物活性化合物合成中的中间体

Wang 等人 (2016) 探索了 3-吗啉-4-基-1-(4-硝基苯基)-5,6-二氢-1H-吡啶-2-酮的合成,这是合成生物活性化合物的重要中间体,尤其是在癌症研究中。该化合物的结构已通过各种光谱方法得到证实 (Wang 等,2016)。

氢键片状结构

Orozco 等人 (2008) 研究了吗啉衍生物中的氢键片状结构,考察了它们的电子极化和分子内氢键。这项研究有助于理解吗啉衍生物的分子结构 (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008)。

激酶抑制中的应用

Hobbs 等人 (2019) 发现了一种不含氮的吗啉等排体,用于抑制 PI3K-AKT-mTOR 通路。这突出了吗啉衍生物在药物化学中的作用,尤其是在激酶抑制剂的开发中 (Hobbs 等,2019)。

属性

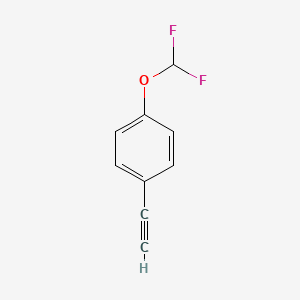

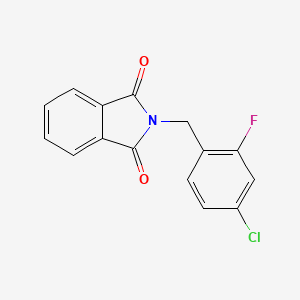

IUPAC Name |

4-(6-morpholin-4-yl-5-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c18-17(19)11-1-2-12(15-3-7-20-8-4-15)14-13(11)16-5-9-21-10-6-16/h1-2H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCHFWZZEKJNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371266 | |

| Record name | 4,4'-(3-Nitropyridine-2,6-diyl)bis(morpholine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61100-30-9 | |

| Record name | 4,4'-(3-Nitropyridine-2,6-diyl)bis(morpholine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。